molecular formula C9H9FO2 B2544231 (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270289-89-8

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2544231
CAS No.: 1270289-89-8
M. Wt: 168.167
InChI Key: WQHKECFCIGOLGN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1270289-89-8) is a chiral benzopyran derivative with a fluorine substituent at position 8 and a hydroxyl group at position 4 in the (4R)-configuration. Its molecular formula is C₉H₉FO₂, and it has a molecular weight of 168.17 g/mol . Key identifiers include:

  • SMILES: C1COC2=C([C@@H]1O)C=CC=C2F
  • InChIKey: WQHKECFCIGOLGN-MRVPVSSYSA-N
  • IUPAC Name: (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol

The compound’s stereochemistry and collision cross-section (CCS) values have been computationally predicted, though experimental literature data on its biological activity or synthesis remain sparse . It is commercially available as a research-grade powder, with packaging options tailored for air-sensitive materials .

Properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHKECFCIGOLGN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted benzopyrans, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

    Enzyme Inhibition: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products.

Mechanism of Action

The mechanism of action of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and selectivity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in the Benzopyran Core

The following table summarizes key structural and physicochemical differences between (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 8-F, 4-OH (R-configuration) C₉H₉FO₂ 168.17 Chiral center at C4; fluorine enhances electronegativity
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol 5-F, 8-F, 4-OH (S-configuration) C₉H₈F₂O₂ 186.16 Dual fluorine substitution; higher polarity and potential metabolic stability
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol 7-CH₃, 8-CH₃, 4-OH (R-configuration) C₁₁H₁₄O₂ 178.23 Methyl groups increase lipophilicity; used as a small-molecule scaffold
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol 8-CH₃, 4-OH (S-configuration) C₁₀H₁₂O₂ 164.20 Discontinued commercial availability; limited synthetic data
(2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol 5-OCH₃, 2-CH₃, 4-OH (2R,4S-configuration) C₁₁H₁₄O₃ 194.23 Methoxy group enhances solubility; stereochemistry confirmed via X-ray

Physicochemical and Functional Differences

  • Electron-Withdrawing vs.
  • Polarity and Solubility: The 5,8-difluoro derivative (C₉H₈F₂O₂) exhibits higher polarity due to dual fluorine atoms, which may improve aqueous solubility relative to the mono-fluoro compound .

Research and Commercial Relevance

  • Drug Discovery : Methyl- and methoxy-substituted benzopyrans (e.g., C₁₁H₁₄O₃) are explored as anti-inflammatory or antimicrobial agents, though the 8-fluoro analog’s biological profile remains underexplored .
  • Material Science : The collision cross-section (CCS) predictions for This compound suggest utility in mass spectrometry-based metabolomics, where CCS values aid compound identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.